t-Cinnamoyl glucose

Description

Properties

CAS No. |

64461-97-8 |

|---|---|

Molecular Formula |

C15H18O7 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

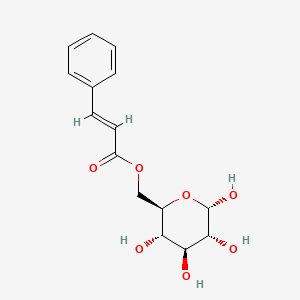

[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C15H18O7/c16-11(7-6-9-4-2-1-3-5-9)21-8-10-12(17)13(18)14(19)15(20)22-10/h1-7,10,12-15,17-20H,8H2/b7-6+/t10-,12-,13+,14-,15+/m1/s1 |

InChI Key |

CFFMLEQRNNOHLH-HOLMNUNMSA-N |

SMILES |

C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O |

Synonyms |

t-cinnamoyl glucose t-cinnamoyl glucose, (beta-D)-isome |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

t-Cinnamoyl glucose is primarily studied for its role in plant biochemistry. Research has demonstrated that it can be produced by glucosyltransferases during stress responses in plants. For instance, the enzyme IbGT1 from sweet potatoes has shown significant activity in converting trans-cinnamic acid into this compound, which enhances the solubility and bioavailability of phenolic compounds .

Table 1: Enzymatic Activity of IbGT1 on Cinnamates

| Substrate | Product | Yield (mg) | Bioconversion Rate (%) |

|---|---|---|---|

| Trans-Cinnamic Acid | This compound | 83 | 74 |

| Sinapic Acid | Sinapoyl Glucose | 69 | 78 |

The above table summarizes the yields and conversion rates achieved through bioconversion using recombinant IbGT1 enzymes, highlighting the efficiency of producing glycosylated compounds.

Pharmacological Potential

This compound exhibits promising pharmacological properties. Studies indicate that derivatives of cinnamic acid, including this compound, may enhance insulin secretion and improve glucose tolerance in diabetic models . This suggests a potential role in managing type 2 diabetes by modulating glucose metabolism.

Case Study: Anti-Diabetic Effects

In a study involving diabetic rats, administration of cinnamic acid derivatives led to significant reductions in plasma glucose levels while increasing insulin concentrations. This effect was attributed to enhanced insulin secretion under high-glucose conditions .

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of this compound. The compound's ability to scavenge free radicals contributes to its potential use in food preservation and as a dietary supplement to combat oxidative stress .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µg/ml) |

|---|---|

| This compound | 150 |

| Caffeic Acid | 120 |

| p-Methoxycinnamic Acid | 100 |

This table compares the antioxidant activities of various compounds, demonstrating that this compound possesses competitive antioxidant properties.

Cosmetic Applications

The cosmetic industry is increasingly interested in natural compounds with beneficial properties. This compound can be incorporated into formulations for its moisturizing effects and potential skin benefits due to its antioxidant properties .

Food Science Applications

In food science, this compound can be utilized as a natural preservative due to its antimicrobial and antioxidant effects. Its ability to enhance the stability and shelf-life of food products makes it an attractive option for food manufacturers seeking natural alternatives to synthetic preservatives .

Chemical Reactions Analysis

Enzymatic Transfer Reactions

Alcohol O-cinnamoyltransferase (EC 2.3.1.152) utilizes t-Cinnamoyl glucose as a cinnamoyl donor to synthesize alkyl cinnamates. The reaction proceeds as:

This enzyme facilitates the transfer of the cinnamoyl group to alkanols, producing diverse cinnamate esters .

Hydrolysis by Esterases

This compound undergoes hydrolysis via cinnamoyl esterases , releasing cinnamic acid and glucose. For example, Lactobacillus johnsonii-derived ferulic acid esterases (FAEs) hydrolyze cinnamoyl esters with high catalytic efficiency:

| Substrate | (μM) | (s⁻¹) |

|---|---|---|

| Ethyl ferulate | 20–60 | 0.7–1.2 |

| Chlorogenic acid | 10–50 | 0.5–0.9 |

These enzymes exhibit optimal activity at pH 6.0–7.0 and retain functionality in the presence of bile salts .

HPLC and Mass Spectrometry

This compound and related cinnamoyl glucosides are analyzed using reversed-phase HPLC coupled with UV and mass spectrometry. Key analytical parameters include :

| Compound | Retention Time (min) | MS [M-H]⁻ | Dominant Fragments (MS²) |

|---|---|---|---|

| This compound | 15.2 | 309 | 147 (cinnamate), 207 |

| -Coumaroyl glucose | 12.4 | 325 | 163 (-coumarate) |

| Feruloyl glucose | 12.8 | 355 | 193 (ferulate) |

Stability and Reactivity

-

pH Sensitivity : The ester bond hydrolyzes under alkaline conditions (pH > 8.0) .

-

Metal Ion Effects : Cu²⁺ and Zn²⁺ (10 mM) inhibit esterase activity by >90%, while Mg²⁺ has no effect .

Biological Implications

-

Probiotic Metabolism : Gut microbiota (e.g., Lactobacillus) hydrolyze this compound to release cinnamic acid, which stimulates insulin secretion and mitigates oxidative stress in diabetic models .

-

Phytochemical Role : In plants, this compound serves as a storage form of cinnamic acid, regulating secondary metabolite biosynthesis .

This synthesis of enzymatic, analytical, and functional data underscores the biochemical versatility of this compound, highlighting its roles in both natural product chemistry and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

t-Cinnamoyl glucose belongs to the hydroxycinnamoyl glucose ester family, which includes derivatives like p-coumaroyl glucose and caffeoyl glucose . These compounds differ in their aromatic substituents:

- This compound : A cinnamic acid (C₆H₅-CH=CH-COOH) esterified to glucose.

- p-Coumaroyl glucose : A p-coumaric acid (4-hydroxycinnamic acid) derivative.

- Caffeoyl glucose : Features a caffeic acid (3,4-dihydroxycinnamic acid) moiety.

Structural variations influence their reactivity and biological roles. For instance, additional hydroxyl groups in caffeoyl glucose enhance its antioxidant capacity but reduce enzymatic turnover rates in certain pathways .

Enzymatic Activity and Substrate Specificity

A comparative analysis of kinetic parameters for HQT with different hydroxycinnamoyl glucoses reveals distinct substrate preferences:

| Compound | Km (mM) | Vmax (units/mg) | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|

| This compound | 3.7 | 8.5 | 2.30 |

| p-Coumaroyl glucose | 3.9 | 15.1 | 3.87 |

| Caffeoyl glucose | 14.3 | 38.1 | 2.66 |

Key findings:

- p-Coumaroyl glucose exhibits the highest catalytic efficiency (Vmax/Km = 3.87), likely due to optimal steric and electronic interactions with HQT .

- Caffeoyl glucose has the lowest affinity (Km = 14.3 mM) but the highest Vmax, suggesting rapid turnover once bound.

- This compound balances moderate affinity and efficiency, making it a versatile intermediate in chlorogenic acid biosynthesis.

Preparation Methods

Plant Sources and Traditional Extraction

t-Cinnamoyl glucose is naturally synthesized in specific plant species as part of secondary metabolite pathways. In Spiraea canescens and Scrophularia ningpoensis, the compound is extracted from aerial parts or roots using polar solvents such as methanol or ethanol. For instance, maceration of dried plant material in 70% ethanol at room temperature for 48 hours, followed by filtration and solvent evaporation, yields a crude extract enriched with phenolic esters. Subsequent fractionation via liquid-liquid partitioning (e.g., ethyl acetate/water) isolates this compound alongside other cinnamoyl derivatives.

In Ipomoea batatas, this compound is identified as an intermediate in chlorogenic acid biosynthesis. Fresh sweet potato roots are homogenized in cold acetone to precipitate proteins and cell debris, after which the supernatant is concentrated and subjected to column chromatography on silica gel. Elution with chloroform-methanol gradients isolates this compound with >90% purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Modern Chromatographic Techniques

Advancements in chromatographic methods have enhanced the isolation efficiency of this compound. High-performance liquid chromatography (HPLC) with UV detection at 280 nm is routinely employed for quantification. Reverse-phase C18 columns and isocratic elution with acetonitrile-water (35:65, v/v) achieve baseline separation of this compound from co-extracted phenolics. Preparative HPLC further scales up isolation, yielding milligram quantities suitable for structural characterization.

Table 1: Natural Occurrence and Extraction Parameters of this compound

| Plant Source | Part Used | Extraction Solvent | Purity (%) | Reference |

|---|---|---|---|---|

| Spiraea canescens | Aerial | 70% ethanol | 85 | |

| Scrophularia ningpoensis | Roots | Methanol | 78 | |

| Ipomoea batatas | Roots | Acetone | 92 |

Chemical Synthesis Approaches

Protection of Glucose Hydroxyl Groups

Chemical synthesis of this compound necessitates selective acylation of glucose’s primary hydroxyl group. To prevent undesired esterification at secondary hydroxyls, glucose is often protected as its 2,3,4,6-tetra-O-acetyl or 2,3,4,6-tetra-O-benzyl derivative. For example, glucose is refluxed with acetic anhydride in pyridine to form β-D-glucose pentaacetate, which is then selectively deacetylated at the C6 position using hydrazine acetate.

Cinnamoylation Reaction Conditions

The deprotected glucose derivative is reacted with trans-cinnamoyl chloride in anhydrous pyridine at 0–5°C for 12 hours. Pyridine acts as both a base and solvent, neutralizing HCl generated during esterification. The reaction progress is monitored by thin-layer chromatography (TLC; hexane:ethyl acetate, 3:1), with completion indicated by the disappearance of the cinnamoyl chloride spot (Rf = 0.7). The crude product is purified via flash chromatography on silica gel, yielding this compound acetate as a white solid.

Deprotection and Final Purification

Global deprotection of acetyl groups is achieved by stirring the esterified product in methanolic ammonia (7N) at 25°C for 6 hours. The reaction mixture is concentrated under reduced pressure, and the residue is recrystallized from hot ethanol to afford pure this compound (melting point: 162–164°C). Alternatively, catalytic hydrogenation (H₂, Pd/C) removes benzyl protecting groups under mild conditions (1 atm, 25°C).

Table 2: Chemical Synthesis Parameters for this compound

| Protecting Group | Acylating Agent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl | trans-Cinnamoyl chloride | 12 | 67 | |

| Benzyl | trans-Cinnamoyl chloride | 18 | 58 |

Enzymatic Biosynthesis

Enzyme Isolation and Characterization

In Ipomoea batatas, this compound is synthesized via UDP-glucose:t-cinnamate glucosyltransferase (UGT), a 45 kDa enzyme purified 539-fold from root homogenates. The purification protocol involves ammonium sulfate precipitation (30–60% saturation), ion-exchange chromatography on DEAE-cellulose (eluted with 0.1 M KCl), and hydroxyapatite chromatography (eluted with 10 mM phosphate buffer, pH 7.5). The enzyme exhibits optimal activity at pH 7.5 and 37°C, with a Kₘ of 1.2 mM for UDP-glucose and 0.8 mM for trans-cinnamic acid.

Reaction Optimization and Kinetics

UGT-catalyzed synthesis is performed in 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgCl₂, 2 mM UDP-glucose, and 2 mM trans-cinnamic acid. The reaction is terminated by boiling for 5 minutes, and the product is extracted with ethyl acetate. HPLC analysis confirms a conversion rate of 88% under these conditions. Notably, Mg²⁺ ions enhance enzymatic activity by 2.3-fold, while Ca²⁺ and Zn²⁺ act as inhibitors.

Table 3: Enzymatic Synthesis of this compound Using UGT

Q & A

Basic Research Questions

Q. How can t-Cinnamoyl glucose be quantitatively analyzed in plant extracts using spectrophotometric methods?

- Methodological Answer : Utilize the Trinder glucose activity test, which involves enzymatic oxidation of glucose coupled with a chromogenic reaction. Prepare a calibration curve using reagent-grade glucose (e.g., Sigma Chemical Co.) at concentrations ranging from 0.1 to 10 mM. Validate the assay by spiking plant extracts with known this compound concentrations and comparing recovery rates (≥90% indicates minimal matrix interference). Ensure spectrophotometer calibration at 505 nm, and normalize data against blank controls .

- Data Presentation : Include a table with absorbance values, regression equation (e.g., y = 0.02x + 0.005, R² > 0.99), and inter-day precision (%CV < 5%) .

Q. What are the optimal conditions for synthesizing this compound to maximize yield?

- Methodological Answer : Optimize reaction parameters via a factorial design:

- Temperature : Test 25°C–60°C (higher temperatures may degrade glucose).

- Molar ratio : Vary cinnamoyl chloride to glucose (1:1 to 3:1).

- Catalyst : Compare pyridine vs. DMAP efficacy.

Monitor progress via TLC (silica gel, ethyl acetate:hexane 3:7) and purify using flash chromatography. Yield calculations should account for starting material recovery and HPLC purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data of this compound across studies?

- Methodological Answer : Conduct a meta-analysis with the following steps:

- Data harmonization : Normalize bioactivity metrics (e.g., IC50, EC50) using standardized units.

- Statistical tests : Apply ANOVA to compare inter-study variances and identify outliers. For paired datasets, use Student’s t-test (unpaired if experimental conditions differ).

- Bias assessment : Evaluate publication bias via funnel plots or Egger’s regression.

- Replication : Validate key findings in independent labs with controlled cell lines (e.g., HepG2 for metabolic studies) .

Q. What advanced spectroscopic techniques are recommended for elucidating the structure of this compound derivatives?

- Methodological Answer : Combine:

- NMR : ¹H/¹³C NMR with DEPT-135 to confirm glycosidic linkage and cinnamoyl substitution patterns.

- LC-MS/MS : Use high-resolution Q-TOF to determine exact mass (e.g., m/z 331.1024 [M+H]⁺ for this compound) and fragmentation pathways.

- X-ray crystallography : Resolve stereochemistry for novel derivatives. Validate spectral assignments against databases (e.g., PubChem, SciFinder) and synthetic standards .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental design : Use a stability-indicating HPLC method (C18 column, 220 nm detection). Expose this compound to pH 2–9 (buffered solutions) and temperatures 4°C–40°C.

- Kinetic analysis : Calculate degradation rate constants (k) using first-order kinetics. Plot Arrhenius curves for thermal stability.

- Forced degradation : Include oxidative (H2O2), photolytic (UV light), and hydrolytic (acid/base) stress conditions to identify degradation products .

Q. What statistical approaches are critical for interpreting contradictory data on this compound’s enzymatic inhibition mechanisms?

- Methodological Answer :

- Dose-response modeling : Fit data to Hill or Michaelis-Menten equations to compare IC50 values.

- Multivariate analysis : Apply principal component analysis (PCA) to distinguish assay-specific variables (e.g., enzyme source, substrate concentration).

- Error mitigation : Use Bland-Altman plots to assess inter-method agreement and identify systematic biases. Avoid spurious correlations by validating multivariate models with permutation tests .

Methodological Guidelines for Reporting

- Data Tables : Include raw data (e.g., absorbance values, retention times), processed results (normalized means ± SD), and statistical outputs (p-values, confidence intervals) .

- Ethical Compliance : Disclose conflicts of interest and adhere to journal-specific formatting (e.g., ACS style for chemistry journals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.